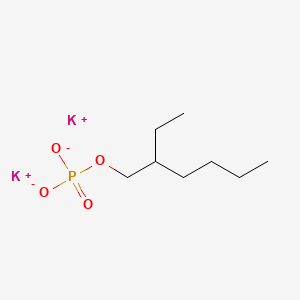

Dipotassium 2-ethylhexyl phosphate

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus esters (OPEs) are a class of synthetic compounds derived from phosphoric acid. researchgate.nettandfonline.com These molecules are characterized by a central phosphorus atom bonded to four oxygen atoms, with one of these forming a double bond (phosphoryl group) and the others connecting to organic substituents (alkyl or aryl groups). researchgate.net The nature of these organic groups significantly influences the physicochemical properties of the resulting ester. researchgate.net OPEs have gained prominence as high-production-volume chemicals, largely serving as flame retardants and plasticizers in a multitude of materials, including polymers, resins, adhesives, and textiles. tandfonline.combohrium.comindustrialchemicals.gov.au Their increased use followed the regulation and phasing-out of polybrominated diphenyl ethers (PBDEs) over environmental and health concerns. bohrium.comresearchgate.net

The chemistry of OPEs is diverse, encompassing triesters, diesters, and monoesters of phosphoric acid. Unlike triesters, which are neutral compounds, di- and monoesters are acidic due to the presence of one or two hydroxyl groups on the phosphorus atom, respectively. These acidic esters, such as di(2-ethylhexyl) phosphoric acid (D2EHPA), can readily form salts with bases. wikipedia.org The transformation of organophosphite antioxidants can also be an indirect source of OPEs in the environment. tandfonline.comtandfonline.com

Academic Significance of 2-Ethylhexyl Phosphate (B84403) Derivatives

The 2-ethylhexyl phosphate moiety, a structural component featuring a branched eight-carbon alkyl chain, imparts specific and academically significant properties to the organophosphorus esters that contain it. The branched structure of the 2-ethylhexyl group enhances solubility in non-polar organic solvents and contributes to the surfactant-like properties of its derivatives. researchgate.net

Derivatives such as di(2-ethylhexyl) phosphoric acid (D2EHPA) are of immense academic and industrial interest, particularly in the field of hydrometallurgy. researchgate.net D2EHPA is a highly effective cationic extractant for a wide range of metals, including rare-earth elements (lanthanides), uranium, and vanadium. wikipedia.orgsaumitgroup.commdpi.com Its ability to selectively form complexes with metal ions allows for their separation and purification from aqueous solutions, a process critical for ore processing and nuclear fuel cycles. wikipedia.orgresearchgate.net The study of these extraction mechanisms, including the synergistic effects observed when D2EHPA is mixed with other extractants like trioctylphosphine (B1581425) oxide (TOPO) or tributyl phosphate (TBP), remains an active area of research. wikipedia.orgmdpi.commdpi.com Furthermore, the monoester, 2-ethylhexyl dihydrogen phosphate, and its salts, like the subject of this article, are investigated for their roles as emulsifiers, dispersants, and corrosion inhibitors.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68550-93-6 |

|---|---|

Molecular Formula |

C8H17K2O4P |

Molecular Weight |

286.39 g/mol |

IUPAC Name |

dipotassium;2-ethylhexyl phosphate |

InChI |

InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChI Key |

MXDLSTFDVJKXGG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+] |

physical_description |

Water or Solvent Wet Solid; NKRA |

Origin of Product |

United States |

Synthesis and Manufacturing of Dipotassium 2 Ethylhexyl Phosphate

The synthesis of Dipotassium (B57713) 2-ethylhexyl phosphate (B84403) typically proceeds through a two-step process: the formation of the mono-2-ethylhexyl phosphoric acid ester followed by its neutralization.

One common industrial route to produce the parent acid involves the reaction of 2-ethylhexanol with a phosphorylating agent, such as phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃). wikipedia.org The reaction with phosphorus pentoxide yields a mixture of mono- and di-substituted phosphates, which must then be separated. wikipedia.org

A more direct route to the monoester involves reacting 2-ethylhexanol with phosphoric acid. The subsequent step is the neutralization of the resulting mono-2-ethylhexyl phosphoric acid with a stoichiometric amount of a potassium base, typically potassium hydroxide (B78521) (KOH), to yield the dipotassium salt.

A representative synthesis pathway can be outlined as follows:

Phosphorylation : 2-ethylhexanol is reacted with a phosphorylating agent like phosphorus oxychloride to form the phosphate ester intermediate.

Hydrolysis : The intermediate is then hydrolyzed to produce mono-2-ethylhexyl phosphoric acid.

Neutralization : The mono-2-ethylhexyl phosphoric acid is carefully neutralized with two equivalents of potassium hydroxide in an aqueous or alcoholic medium to form Dipotassium 2-ethylhexyl phosphate.

The final product is typically an aqueous solution or a solid isolated after solvent removal. Purity is crucial, as residual starting materials or byproducts like di(2-ethylhexyl) phosphoric acid can affect performance.

Physicochemical Properties

Dipotassium (B57713) 2-ethylhexyl phosphate (B84403) is an organophosphate salt with properties that make it suitable for various applications, particularly those requiring surface activity. As a salt of a monoalkyl phosphoric acid, it combines the characteristics of an anionic surfactant with the chelating ability of the phosphate group.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₇K₂O₄P | chemnet.com |

| Molecular Weight | 286.39 g/mol | chemnet.com |

| Appearance | Typically a white powder or an aqueous solution. | General knowledge |

| Solubility | Freely soluble in water. | byjus.com |

| CAS Number | 67989-97-3 | chemnet.com |

The presence of the 2-ethylhexyl chain provides hydrophobicity, while the ionic dipotassium phosphate head group confers strong hydrophilicity, making the molecule amphiphilic and surface-active. This structure enables it to act as an effective emulsifier and dispersant.

Analytical Techniques for Characterization

The characterization and quantification of Dipotassium (B57713) 2-ethylhexyl phosphate (B84403) and related compounds rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a powerful tool for identifying and differentiating between monoesters, diesters, and triesters of phosphoric acid based on their distinct chemical shifts. mdpi.com ¹H and ¹³C NMR can be used to confirm the structure of the 2-ethylhexyl alkyl chain. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify functional groups within the molecule. Characteristic absorption bands for P=O, P-O-C, and O-H (in the parent acid) bonds can be observed, and changes in these bands can indicate salt formation or complexation with metals. mdpi.commdpi.com

Chromatography : High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be employed to separate 2-ethylhexyl phosphate from other components in a mixture. ilacadofsci.com Detection is often achieved using a UV detector or, for more complex matrices, a mass spectrometer (LC-MS).

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are valuable for determining the molecular weight and fragmentation patterns of the compound, aiding in its structural elucidation. mdpi.com

Titration : For quantifying the acidic precursor, potentiometric titration with a standard base like NaOH is a conventional and reliable method. researchgate.net

Industrial and Research Applications

Synthetic Routes to Di(2-ethylhexyl)phosphoric Acid (D2EHPA)

The industrial preparation of D2EHPA can be achieved through several chemical reactions, primarily involving 2-ethylhexanol and a phosphorus-containing reagent. The choice of synthetic route can influence the purity and yield of the final product.

One common laboratory-scale method for preparing D2EHPA involves the reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol. researchgate.netepa.gov This process is typically carried out in a controlled manner to manage the exothermic nature of the reaction and the evolution of hydrogen chloride (HCl) gas. The reaction proceeds in steps, initially forming a phosphite (B83602) intermediate which is subsequently chlorinated and then hydrolyzed to yield D2EHPA. googleapis.com

Key process parameters that are often studied to optimize the yield and purity of D2EHPA include the molar ratio of the reactants, the order of their addition, the reaction temperature, and the use of an inert solvent. researchgate.netepa.gov For instance, a molar ratio of 3 moles of 2-ethylhexanol to 1 mole of phosphorus trichloride (B1173362) is considered optimal to achieve good purity and productivity. googleapis.com The temperature is typically maintained at a low level, such as 15°C, during the initial reaction. googleapis.com

A multi-step process starting from phosphorus trichloride (PCl₃) and 2-ethylhexanol has also been described. googleapis.com This involves the formation of bis-(2-ethylhexyl) hydrogen phosphite, followed by chlorination to produce di-(2-ethylhexyl) phosphorochloridate, and finally hydrolysis to obtain D2EHPA. googleapis.com Controlling side reactions, such as the dealkylation of D2EHPA by HCl at elevated temperatures, is crucial for obtaining a high-purity product. googleapis.com

Another prevalent method for synthesizing D2EHPA is the reaction between phosphorus pentoxide (P₄O₁₀) and 2-ethylhexanol. wikipedia.org This reaction produces a mixture of mono-, di-, and trisubstituted phosphates. wikipedia.org The desired D2EHPA can then be isolated from this mixture based on its solubility properties. wikipedia.org

The reaction can be represented by the following simplified equations: 4 C₈H₁₇OH + P₄O₁₀ → 2 [(C₈H₁₇O)PO(OH)]₂O wikipedia.org [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂ wikipedia.org

To manage the reactivity, the phosphorus pentoxide is sometimes dispersed in a hydrocarbon liquid, such as a light mineral oil, to form a slurry before the gradual addition of the alcohol mixture. google.com Controlling the reaction temperature, often below 160°F (approximately 71°C), is important to ensure a safe and efficient process. google.com

Research has explored the use of catalysts to improve the efficiency and selectivity of chemical reactions. While specific literature detailing the use of AlCl₃-based composite catalysts for the direct synthesis of D2EHPA is not prevalent in the provided search results, aluminum chloride (AlCl₃) is known as a versatile catalyst in various organic syntheses. For instance, AlCl₃·6H₂O has been effectively used as a catalyst for the synthesis of gem-dihydroperoxides from ketones and aldehydes. researchgate.net This suggests the potential for Lewis acid catalysts like AlCl₃ to play a role in phosphorylation reactions, although further research in the context of D2EHPA synthesis is needed for a detailed description.

Formation of Dipotassium 2-Ethylhexyl Phosphate and Other Salts

This compound is formed by the neutralization of the acidic monoester of phosphoric acid, 2-ethylhexyl phosphate, with two equivalents of a potassium base, such as potassium hydroxide (B78521). The resulting salt has the molecular formula C₈H₁₇K₂O₄P. smolecule.com

The formation of other salts is also a critical aspect of the chemistry of D2EHPA. For example, the sodium salt of D2EHPA is formed during the refining process to separate it from mono-2-ethylhexyl phosphoric acid (M2EHPA). researchgate.netepa.gov The sodium salt of M2EHPA is soluble in a sodium carbonate solution, allowing for its removal. researchgate.netepa.gov The formation of neodymium salts of D2EHPA is also of interest for applications in catalysis. google.com

The properties of these salts, particularly their solubility, are key to their applications and purification. For instance, the dipotassium salt exhibits enhanced water solubility compared to its acidic form due to the ionic nature imparted by the potassium ions.

Derivatization Strategies for Imidophosphoric Esters (e.g., from Tetrachlorodiphosphazene)

Beyond the simple salts, the derivatization of related phosphorus compounds can lead to novel molecules with specific properties. One such area of research is the synthesis of imidophosphoric acid esters. These compounds can be prepared from starting materials like tetrachlorodiphosphazene (TCDP). researchgate.net

The synthesis can proceed by reacting TCDP with aliphatic alcohols. researchgate.net This method yields imidophosphoric acid esters, which are of interest as potential polydentate ligands and extractants for rare-earth elements. researchgate.net For example, 2-ethylhexyl derivatives of imidophosphoric acid have demonstrated high efficiency in the extraction of various trivalent rare-earth elements from acidic solutions. researchgate.net

An alternative route to these esters involves the treatment of corresponding "pentaesters" with hydrochloric acid. researchgate.net These synthetic strategies open up possibilities for creating a range of functionalized organophosphorus compounds with tailored properties for specific applications.

Complexation Chemistry and Coordination Modes with Metal Ions

Organophosphorus compounds, including 2-ethylhexyl phosphate derivatives, are widely recognized for their ability to form stable complexes with a variety of metal ions. This property is central to their application in solvent extraction and other separation technologies. mdpi.com The effectiveness of these compounds as extractants is largely determined by their molecular structure and the nature of the functional groups attached to the phosphorus atom. mdpi.comresearchgate.net

The formation of metal-ligand complexes with 2-ethylhexyl phosphate species typically occurs through mechanisms such as cation exchange, solvation, and chelation. mdpi.com In the case of di(2-ethylhexyl)phosphoric acid (D2EHPA), a closely related and extensively studied compound, the extraction of metal ions often involves the exchange of the acidic proton of the phosphoryl group for a metal cation. mdpi.comnih.gov The stability of the resulting metal-ligand complex is a key factor in the efficiency of the extraction process, with a higher stability constant leading to a greater distribution of the metal into the organic phase. mdpi.com

For instance, D2EHPA is known to form complexes with uranyl ions (UO₂²⁺) where two equivalents of the deprotonated D2EHPA molecule coordinate to one uranyl ion. wikipedia.org Similarly, it can form complexes with other metal ions like cobalt (Co²⁺) and iron (Fe³⁺). nih.govrsc.org The coordination environment of the metal ion within the complex can vary. For example, studies on lanthanide complexes with similar dialkyl-phosphoric acids have shown a coordination number of six oxygen atoms around the lanthanide ion. osti.gov

The general structure of organophosphorus compounds, with a central phosphorus atom bonded to oxygen and organic groups, allows for diverse coordination behaviors. The phosphoryl group (P=O) is a key site for metal ion binding. mdpi.comosti.gov The nature of the substituent groups (the 2-ethylhexyl chains in this case) also influences the complexation behavior, primarily through steric effects. researchgate.net

In nonpolar organic solvents like kerosene (B1165875), which are commonly used as diluents in solvent extraction processes, di(2-ethylhexyl)phosphoric acid (D2EHPA) predominantly exists as a hydrogen-bonded dimer. nih.govwikipedia.orgcetem.gov.brmdpi.com This dimerization occurs through the formation of a stable eight-membered ring involving hydrogen bonds between the phosphoryl (P=O) and hydroxyl (P-OH) groups of two D2EHPA molecules. cetem.gov.brmdpi.com

The formation of these dimers is a significant aspect of the extraction chemistry. The extraction of some metal ions proceeds via the disruption of this dimer to form a metal-extractant complex. However, in other cases, the dimer itself can be involved in the extraction mechanism. The presence of a synergistic agent, such as tributyl phosphate (TBP), can influence the dimerization equilibrium and, consequently, the extraction efficiency. TBP can interact with D2EHPA monomers, potentially breaking the dimer structure. mdpi.com

Computational studies have been employed to understand the energetics of D2EHPA dimerization in various solvents. These studies confirm that the dimer is more stable in apolar solvents, while polar, hydrogen-bonding solvents tend to favor the monomeric form. cetem.gov.br The aggregation state of the extractant molecules is a critical factor in modeling solvent extraction systems accurately. researchgate.net

Acid-Base Equilibria and Speciation in Aqueous Systems

The acid-base properties of 2-ethylhexyl phosphate species are fundamental to their behavior in aqueous environments and their function as extractants. Di(2-ethylhexyl)phosphoric acid (D2EHPA) is an acidic organophosphorus compound, and its acid dissociation constant (pKa) plays a crucial role in metal extraction. mdpi.comresearchgate.net A lower pKa value indicates a stronger acid, which facilitates the release of a proton and subsequent complexation with metal ions, generally leading to more efficient extraction at lower pH values. mdpi.com

The pKa of D2EHPA in kerosene has been reported to be between 1.27 and 1.7, depending on the composition of the aqueous solution. researchgate.net In aqueous systems, the speciation of 2-ethylhexyl phosphate will depend on the pH of the solution. At pH values below its pKa, the undissociated acidic form, (C₈H₁₇O)₂PO₂H, will predominate. As the pH increases above the pKa, the deprotonated anionic form, the 2-ethylhexyl phosphate anion [(C₈H₁₇O)₂PO₂]⁻, will become the dominant species. In the context of this compound, the compound exists as the salt of this anion.

The solubility of these species in the aqueous phase is also an important consideration. While D2EHPA is practically insoluble in water and acidic solutions, its salt form, this compound, would be expected to have a higher aqueous solubility. researchgate.net The partitioning of the extractant between the organic and aqueous phases is influenced by factors such as the pH of the aqueous phase and the presence of electrolytes. researchgate.net

Hydrolytic Stability and Degradation Kinetics in Aqueous Media

Organophosphorus compounds, being esters of phosphoric acid, are susceptible to hydrolysis, which involves the cleavage of the P-O-C bond. oup.com The hydrolytic stability of these compounds is a critical factor for their practical application, as degradation can lead to a loss of extraction efficiency and the formation of potentially undesirable byproducts. researchgate.net

The degradation of organophosphorus pesticides in water can occur through hydrolysis, among other pathways. researchgate.net The rate of hydrolysis is influenced by pH and temperature. Generally, hydrolysis is more rapid in alkaline and acidic conditions compared to neutral pH. researchgate.net For instance, the degradation of the pesticide diazinon (B1670403) is accelerated at temperatures above 20°C in both acidic and alkaline environments. researchgate.net

Studies on di(2-ethylhexyl)phosphoric acid (D2EHPA) have shown that it exhibits high stability in sulfate (B86663) media, although some acid hydrolysis is still expected. researchgate.net The presence of mono-2-ethylhexyl phosphoric acid, often found as an impurity in commercial D2EHPA, is more susceptible to hydrolysis. researchgate.net The degradation kinetics of organophosphorus compounds in water often follow first-order kinetics. nih.govasianpubs.org The rate of degradation increases with temperature, and the activation energy for the degradation reaction can be determined using the Arrhenius equation. asianpubs.org The presence of metal ions can also catalyze the hydrolysis of organophosphorus esters. researchgate.net

A study on the biodegradability of bis(2-ethylhexyl) hydrogen phosphate using the OECD Guideline 301 F test showed a 75% degradation over 28 days, as measured by biological oxygen demand. enfo.hu Another test based on the OECD Guideline 301 C indicated 0-17% degradation after 14 days. enfo.hu

Photochemical Degradation Pathways and By-product Identification

In addition to hydrolysis, photochemical degradation is another important pathway for the breakdown of organophosphorus compounds in the environment. researchgate.net This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various degradation byproducts.

Studies on the photodegradation of various organophosphorus compounds in aqueous solutions have shown that the process can be described by first-order kinetics. nih.gov The half-lives for photodegradation can vary significantly depending on the specific compound and the experimental conditions. nih.gov The degradation is often initiated by the cleavage of the P-S-C or P-O-C bonds. nih.gov

For organophosphate esters (OPEs), photocatalysis, particularly using UV light, is an effective degradation method. nih.govresearchgate.net The degradation process often involves the generation of highly reactive hydroxyl radicals (•OH), which attack the OPE molecule. nih.gov This can lead to the dealkylation of the ester and the formation of various intermediates. nih.gov

Common byproducts from the degradation of organophosphorus compounds containing ethylhexyl groups would likely include 2-ethylhexanol and 2-ethylhexanoic acid. The degradation of tris(2-chloroethyl) phosphate (TCEP), for example, ultimately leads to the formation of CO₂, H⁺, Cl⁻, and PO₄³⁻. nih.gov Similarly, the degradation of other OPEs can result in the formation of phosphate esters and other smaller organic molecules. nih.gov The identification of these byproducts is crucial for understanding the complete degradation pathway and assessing the environmental impact of the parent compound.

Structure-Reactivity Relationships and Steric Effects

The extraction efficiency of neutral organophosphorus extractants generally follows the order of their basicity: phosphine (B1218219) oxide > phosphinate > phosphonate (B1237965) > phosphate. researchgate.net This is because the basicity of the phosphoryl oxygen, which is the primary site for metal complexation, is enhanced by replacing electron-withdrawing alkoxy groups (C-O-P) with electron-donating alkyl or aryl groups (C-P). iaea.org

Steric hindrance from bulky substituent groups can also play a crucial role. researchgate.net For example, branched alkyl chains on the organophosphorus extractant can hinder the approach of metal ions and reduce extraction efficiency compared to linear alkyl chains. researchgate.net In the case of di(2-ethylhexyl)phosphoric acid, the branched 2-ethylhexyl groups create a sterically hindered environment around the phosphorus center, which can influence its selectivity for different metal ions.

Spectroscopic Techniques in Analysis

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in 2-ethylhexyl phosphate compounds.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing biological and chemical materials. researchgate.netjuniperpublishers.com It can provide biochemical information without the need for labels. researchgate.net In the context of phosphorus-containing compounds, FTIR is used to identify dominant phosphorus species by comparing the spectra of samples to those of known standards. confex.com Specifically, the technique can distinguish between inorganic and organic phosphate species based on characteristic peak positions. confex.com For phosphate analysis, bands in the 1300–950 cm⁻¹ range are associated with P-O stretching vibrations, while those in the 640–400 cm⁻¹ range correspond to O-P-O bending vibrations. researchgate.net The characterization of the solvent phase in extraction processes involving bis(2-ethylhexyl) phosphoric acid (D2EHPA) has been conducted using FTIR. acs.org

Different sampling methods can be employed with FTIR, including Attenuated Total Reflectance (ATR), which is rapid and requires minimal sample preparation, and the use of potassium bromide (KBr) pellets, which may provide more detailed spectral information. confex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is a highly selective and rapid analytical tool for the identification and quantification of organophosphorus compounds. researchgate.netwikipedia.org Its utility stems from the fact that ³¹P is a 100% naturally abundant isotope with a spin of ½, which simplifies spectral interpretation. wikipedia.org

³¹P NMR is effective for assaying the purity and determining the structure of phosphorus-containing compounds due to well-resolved signals at characteristic frequencies. wikipedia.org The technique has been successfully applied to the simultaneous identification and determination of various organophosphorus pesticides without extensive sample preparation. researchgate.net For quantitative analysis, an internal standard such as phosphoric acid can be used. researchgate.net While not always straightforward to predict, chemical shifts and coupling constants provide significant structural information. wikipedia.org The chemical shifts in ³¹P NMR are typically referenced to an 85% phosphoric acid standard. wikipedia.org

Beyond simple identification, ³¹P NMR is instrumental in studying the interactions and dynamics of phosphorus compounds. For example, it has been used to analyze phospholipid bilayers and biological membranes, providing insights into their structure and behavior. wikipedia.org Two-dimensional NMR techniques, such as ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be employed to determine P-H couplings and assign resonances for more complex structural elucidation. nih.govnih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for the separation of complex mixtures and are often coupled with sensitive detectors for the quantification of 2-ethylhexyl phosphate and related compounds.

Gas Chromatography (e.g., phosphorus flame photometric detection)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds. For organophosphorus compounds like 2-ethylhexyl phosphates, which may not be sufficiently volatile, a derivatization step is often necessary. One approach involves the conversion of dialkyl phosphates to their more volatile trimethylsilane (TMS) esters. rsc.org This method allows for the speciation and quantification of individual alkyl phosphates with improved detection limits compared to total phosphorus analysis. rsc.org

A highly selective and sensitive detector for phosphorus-containing compounds is the Flame Photometric Detector (FPD). news-medical.net The FPD operates by burning the column effluent in a hydrogen-rich flame, which causes phosphorus compounds to emit light at a specific wavelength (typically around 526 nm). srigc.com This allows for the detection of phosphorus compounds at parts-per-billion (ppb) levels. news-medical.net The combination of GC with an FPD in the phosphorus mode (GC-FPD) is a robust method for the multiresidue analysis of organophosphate pesticides and their metabolites in various matrices. iaea.org The sensitivity of the FPD for phosphorus is generally higher than for sulfur-containing compounds. news-medical.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with FPD has also been evaluated for the analysis of phosphorus-containing compounds, offering enhanced separation capabilities. rsc.org

| Parameter | Value |

| Detector | Flame Photometric Detector (FPD) |

| Detection Mode | Phosphorus (P-mode) |

| Wavelength Filter | 526 nm (yellow) |

| Sensitivity for Phosphorus | ~10 ppb |

| Derivatization for Dialkyl Phosphates | Trimethylsilane (TMS) esters |

Liquid Chromatography Techniques (e.g., with fluorescence detection)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of bis(2-ethylhexyl) phosphate, reverse-phase (RP) HPLC methods have been developed. sielc.comsielc.com These methods often utilize a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.comsielc.com

While direct fluorescence detection of 2-ethylhexyl phosphate is not common as it lacks a native fluorophore, LC can be coupled with other detection methods. For instance, LC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the determination of compounds like di(2-ethylhexyl)phthalate and its metabolites in biological matrices such as serum. nih.gov In cases where fluorescent derivatives can be formed, HPLC with fluorescence detection (HPLC-FLD) offers excellent sensitivity. For example, a method was developed and validated for quantifying a fluorescently-tagged protein, demonstrating the potential for high sensitivity with limits of quantification in the nanomolar range. nih.gov The selection of appropriate excitation and emission wavelengths is crucial for optimal detection in HPLC-FLD. nih.gov

| Parameter | HPLC for Bis(2-ethylhexyl) phosphate | HPLC-FLD (General Example) |

| Chromatography Mode | Reverse Phase (RP) sielc.comsielc.com | Reverse Phase nih.gov |

| Column | Newcrom R1, C18 sielc.comsielc.com | Zorbax® Eclipse Plus C18 nih.gov |

| Mobile Phase | Acetonitrile, Water, Acid sielc.comsielc.com | Acetonitrile/Water nih.gov |

| Detection | UV, Mass Spectrometry (MS) sielc.com | Fluorescence Detection (FLD) nih.gov |

| Limit of Quantification | - | 0.5 nmol/L nih.gov |

Electrochemical and Titrimetric Assays

While spectroscopic and chromatographic methods are predominant, electrochemical and titrimetric assays can also be employed for the quantification of acidic species like 2-ethylhexyl phosphates. Titrimetric methods, for instance, can determine the total acid content of a sample, which can be useful for purity assessments or concentration determinations in less complex mixtures. Electrochemical sensors, although less common for this specific compound, can be designed to respond to organophosphates, offering potential for rapid and portable analysis. However, detailed research findings specifically on the electrochemical and titrimetric assays for this compound are less prevalent in the reviewed literature compared to spectroscopic and chromatographic techniques.

Potentiometric Titration

Potentiometric titration is a standard and effective analytical method for determining the concentration and purity of di(2-ethylhexyl) phosphoric acid (D2EHPA). This technique involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. The equivalence point, where the moles of titrant equal the moles of analyte, is identified by a sharp change in potential.

This method is particularly useful for distinguishing between D2EHPA and its common impurity, mono(2-ethylhexyl) phosphoric acid (M2EHPA). lyzhongdachem.comiaea.org A non-aqueous titration, often using an alcoholic solution of sodium hydroxide as the titrant, allows for the sequential determination of these acidic components. lyzhongdachem.com The titration curve will exhibit two distinct inflection points or "jumps." The first corresponds to the neutralization of the stronger acid, D2EHPA, while the second corresponds to the neutralization of the weaker M2EHPA. lyzhongdachem.com

The procedure typically involves dissolving a precisely weighed sample in a suitable solvent, such as 75% ethanol or reagent-grade acetone, and titrating with a standardized base like sodium hydroxide. lyzhongdachem.comiaea.org The use of mathematical software to analyze the titration data and determine the differential plot can enhance the accuracy of endpoint determination compared to visual indicators. iaea.org

Table 1: Example of Potentiometric Titration Parameters for D2EHPA Purity Analysis

| Parameter | Value/Description | Reference |

| Analyte | Di(2-ethylhexyl) phosphoric acid (D2EHPA) | lyzhongdachem.com |

| Primary Impurity | Mono(2-ethylhexyl) phosphoric acid (M2EHPA) | lyzhongdachem.com |

| Sample Mass | 0.23-0.25 g | lyzhongdachem.com |

| Solvent | 50 mL of 75% ethanol aqueous solution | lyzhongdachem.com |

| Titrant | 0.1 mol/L Sodium Hydroxide (NaOH) | lyzhongdachem.com |

| Detection | pH meter with electrode | lyzhongdachem.com |

| Endpoint 1 (V1) | Volume of NaOH to neutralize D2EHPA | lyzhongdachem.com |

| Endpoint 2 (V2) | Total volume of NaOH to neutralize D2EHPA + M2EHPA | lyzhongdachem.com |

This table is for illustrative purposes. Actual experimental conditions may vary.

Research has shown that after purification, the D2EHPA content can be determined with a single titration step, as impurities that cause multiple steps in the differential curve are removed. researchgate.net The results from potentiometric titration are often in good agreement with other analytical methods, such as NMR spectroscopy, confirming its reliability for purity assessment. researchgate.net

Surface Characterization for Impregnated Materials

In many applications, D2EHPA is immobilized onto a solid support, such as a polymeric resin, to create solvent-impregnated resins (SIRs). Characterizing the surface of these materials is essential to confirm successful impregnation and to understand the interaction between the extractant and the support matrix. Techniques like the Brunauer–Emmett–Teller (BET) method and Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), are invaluable for this purpose.

Brunauer–Emmett–Teller (BET) Method

The BET method is a cornerstone technique for determining the specific surface area of a material. It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, the total surface area and pore volume distribution can be calculated.

When a porous support like Amberlite XAD7 resin is impregnated with D2EHPA, the BET analysis typically shows a significant decrease in the surface area and pore volume compared to the non-impregnated resin. This reduction serves as strong evidence that the D2EHPA molecules have successfully occupied the pores and coated the surface of the support material.

Electron Spectroscopy for Chemical Analysis (ESCA/XPS)

ESCA, or XPS, is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. It works by irradiating the surface with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape.

For D2EHPA-impregnated materials, XPS analysis provides direct evidence of the carrier's presence on the surface and insights into its chemical bonding with the support. nih.gov A study on polyamide/polysulfone composite membranes impregnated with D2EHPA demonstrated the utility of this technique. nih.gov

Key findings from XPS analysis include:

Elemental Confirmation: The appearance of a Phosphorus (P 2p) signal on the spectrum of an impregnated resin, which is absent in the bare resin, confirms the presence of D2EHPA. nih.gov

Quantification: The intensity of the P 2p signal increases with the concentration of the D2EHPA used for impregnation, up to a point of surface saturation. nih.gov

Chemical Interaction: Chemical shifts in the binding energies of atoms in the support material, such as Nitrogen (N 1s) in a polyamide support, can indicate chemical interactions. For instance, a shift to higher binding energy in the N 1s signal suggests protonation of the polyamide by the acidic D2EHPA, indicating how the carrier is fixed within the membrane. nih.gov

Table 2: Representative XPS Data for D2EHPA-Impregnated Polyamide Membrane

| Element (Core Level) | State | Expected Binding Energy (eV) | Observation/Interpretation | Reference |

| Phosphorus (P 2p) | In D2EHPA | ~133-134 eV | Signal appears and increases with impregnation level, confirming carrier presence. | nih.gov |

| Nitrogen (N 1s) | In Polyamide | ~400-402 eV | Signal shifts to higher energy upon impregnation, indicating protonation and interaction with D2EHPA. | nih.gov |

| Carbon (C 1s) | Support/Carrier | ~284-288 eV | Main component of both polymer support and D2EHPA. | nih.gov |

| Oxygen (O 1s) | Support/Carrier | ~531-533 eV | Present in both polymer support and the phosphate group of D2EHPA. | nih.gov |

Binding energy values are approximate and can vary based on the specific material and instrument calibration.

Together, BET and ESCA/XPS provide a comprehensive characterization of the physical and chemical nature of the surface of D2EHPA-impregnated materials, which is critical for optimizing their performance in applications like selective metal ion separation. mdpi.comresearchgate.net

Metal Ion Extraction and Hydrometallurgy

The application of this compound in hydrometallurgy is extensive, particularly in the solvent extraction of a wide array of metal ions. The process typically involves contacting an aqueous solution containing the metal ions with an organic phase containing the extractant, often D2EHPA, dissolved in a suitable diluent like kerosene. wikipedia.orgmdpi.com

D2EHPA is a cornerstone in the extraction and separation of rare earth elements (REEs), actinides, and lanthanides. wikipedia.orgunileoben.ac.at The extraction efficiency for lanthanides generally increases with their atomic number due to the lanthanide contraction. wikipedia.org This property allows for the selective separation of individual or groups of REEs. For instance, studies have demonstrated the use of D2EHPA for the fractional extraction of lanthanides from acidic solutions. capes.gov.br The mechanism involves the formation of strong chelate complexes between the organophosphorus extractant and the metal cations. unileoben.ac.at

Research has also explored the extraction of trivalent actinides and lanthanides using derivatives of D2EHPA, such as di-2 ethyl hexyl dithiophosphoric acid and di-2 ethyl hexyl monothiophosphoric acid, from nitric acid solutions. ntis.gov Furthermore, kinetic studies on the solvent extraction of yttrium from phosphoric acid solutions using D2EHPA have revealed that the process is diffusion-limited. mdpi.com

A significant challenge in REE extraction with D2EHPA is the formation of a third phase, an intermediate phase between the aqueous and organic layers, which can impede the extraction process. mdpi.com This phenomenon is influenced by factors such as the feed pH, extractant concentration, and the specific lanthanide ion being extracted. mdpi.com

This compound, through its parent acid D2EHPA, is highly effective in the selective separation of various transition metal ions.

Cobalt and Nickel: D2EHPA is widely used for the separation of cobalt and nickel from sulfate solutions. mdpi.comnih.gov Studies have shown that the selective extraction of cobalt over nickel can be achieved by controlling the pH of the aqueous phase. researchgate.net For example, at an equilibrium pH of 4.5, maximum nickel extraction is achieved with D2EHPA. researchgate.net The synergistic extraction of nickel and cobalt has also been observed using a mixture of D2EHPA and 5-dodecylsalicylaldoxime, allowing for their separation based on different stripping behaviors. researchgate.net

Copper: The extraction of copper(II) from aqueous solutions using D2EHPA has been extensively studied. researchgate.netresearchgate.net Quantitative extraction of Cu(II) has been reported in neutral, acetic acid, and acetate buffer media. researchgate.net The transport of copper ions can be effectively managed in membrane-based systems as well. researchgate.net

Vanadium: D2EHPA is a key extractant for the recovery of vanadium, particularly vanadium(IV), from acidic leaching solutions. mdpi.com It demonstrates high extraction efficiency and allows for effective separation from impurity ions. mdpi.com

Molybdenum: The transport and kinetic analysis of Mo(VI) ions have been investigated using systems involving D2EHPA. nih.gov

The following table summarizes the extraction behavior of various transition metals with D2EHPA:

| Metal Ion | Typical Conditions for Extraction | Observations |

| Cobalt (Co²⁺) | pH control is crucial for selective separation from Nickel. | Can be selectively stripped from loaded organic phase. semanticscholar.org |

| Copper (Cu²⁺) | Effective in neutral and acidic media. | Quantitative extraction is achievable. researchgate.net |

| Vanadium (V⁴⁺) | Acidic leaching solutions. | High extraction efficiency and good separation from impurities. mdpi.com |

| Nickel (Ni²⁺) | Higher pH compared to Cobalt for optimal extraction. | Separation from Cobalt is a primary application. researchgate.net |

| Molybdenum (Mo⁶⁺) | Studied in transport and kinetic analyses. | nih.gov |

The efficiency of metal ion extraction using D2EHPA is influenced by several factors, including the concentration of the extractant, the pH of the aqueous phase, and temperature. For instance, in the extraction of cobalt ions, an activation energy of 13.80 kcal mol⁻¹ was calculated, indicating a chemically controlled process. nih.gov The saponification of D2EHPA, a process where H⁺ ions are replaced by ions like Na⁺, can significantly improve extraction efficiency by preventing a decrease in the raffinate pH during extraction. researchgate.net Thermodynamic studies have shown that the saponification reaction is an exothermic process. researchgate.net

The extraction capabilities of D2EHPA can be enhanced through synergistic effects by combining it with other organophosphorus compounds, most notably tributyl phosphate (TBP). wikipedia.org This combination is particularly effective in the extraction of vanadium, where TBP acts as a modifier, improving the separation factor for vanadium from impurities. mdpi.com The synergistic mixture of D2EHPA and TBP has been used to obtain high-purity V₂O₅. mdpi.com A synergistic effect has also been observed in the extraction of copper over nickel when TBP is added to D2EHPA. researchgate.net

Membrane-Based Separation Processes

This compound's precursor, D2EHPA, is also a critical component in membrane-based separation techniques, offering a more contained and efficient alternative to traditional solvent extraction.

In a supported liquid membrane (SLM), a porous support is impregnated with an organic phase containing the carrier, such as D2EHPA. This setup facilitates the transport of metal ions from a feed solution to a stripping solution. The transport of Cu(II) through an SLM containing D2EHPA has been demonstrated, with the flux of copper ions increasing with the concentration of copper in the feed. researchgate.net Optimal conditions for Cu(II) transport have been identified, including the pH of the feed, the concentration of the stripping agent (H₂SO₄), and the concentration of D2EHPA in the membrane. researchgate.net The mechanism of transport across such membranes is a key area of research, with studies investigating the kinetics and dominant transport mechanisms for various metal ions. nsmsi.ir

The following table outlines key parameters for Cu(II) transport in an SLM system:

| Parameter | Optimal Condition |

| Feed pH | 4.0 researchgate.net |

| Stripping Agent (H₂SO₄) | 0.25 mol/L researchgate.net |

| D2EHPA Concentration | 12.4 x 10⁻⁴ mol/L researchgate.net |

| Membrane Pore Size | 0.5 µm (PTFE) researchgate.net |

This article explores the specific applications of the organophosphorus compound family based on the 2-ethylhexyl phosphate functional group, with a focus on research related to separation science and catalysis. The primary compound discussed in the cited research is Di(2-ethylhexyl)phosphoric acid (D2EHPA), the acidic precursor to its salt, this compound. The functionalities described stem from the chemical nature of the 2-ethylhexyl phosphate moiety.

Environmental Transformation and Biodegradation Pathways of 2 Ethylhexyl Phosphate Compounds

Abiotic Degradation Mechanisms in Environmental Compartments (e.g., hydrolysis, photolysis in water)

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-ethylhexyl phosphate (B84403) compounds, the primary abiotic mechanisms considered are hydrolysis and photolysis, particularly in aquatic environments.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of organophosphate esters towards hydrolysis can vary significantly depending on their specific structure and environmental conditions like pH and temperature.

Studies on related compounds indicate that the 2-ethylhexyl phosphate ester linkage is generally resistant to hydrolysis under typical environmental conditions.

Tris(2-ethylhexyl) phosphate (TEHP): This compound is found to be hydrolytically stable. One study reported no degradation after 35 days at 20°C at both pH 7 and pH 9. A preliminary test also found it to be stable in sterile aqueous solutions at 50°C across a pH range of 4 to 9. This suggests that hydrolysis is not a significant degradation pathway for TEHP in aqueous environments.

2-Ethylhexyl diphenyl phosphate (EHDPP): The hydrolysis of EHDPP is slow in water at pH values between 4 and 7, with half-lives exceeding 100 days. At a higher pH of 9, the estimated half-lives are greater than 41 days at 25°C and 130 days at 20°C.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly sunlight. This process can be a more significant abiotic degradation pathway for some 2-ethylhexyl phosphate compounds compared to hydrolysis.

Tris(2-ethylhexyl) phosphate (TEHP): In one study, TEHP underwent photodegradation with measured half-lives of 0.93–3.50 days at 21°C in a pH range of 4–9. The identified degradation products were 2-ethylhexanol and 2-ethylhexanoic acid. Another study observed even faster photodegradation, with half-lives of 6–7 hours, likely influenced by indirect photolysis or the presence of other organophosphate esters acting as photosensitizers.

2-Ethylhexyl diphenyl phosphate (EHDPP): This compound shows rapid photodegradation in deionized or river water when exposed to both simulated and natural sunlight, with reported half-lives of approximately 2 hours.

Table 1: Abiotic Degradation of Related 2-Ethylhexyl Phosphate Compounds

| Compound | Degradation Process | Conditions | Half-Life | Reference |

|---|---|---|---|---|

| TEHP | Hydrolysis | pH 4-9, 50°C | Stable | |

| Hydrolysis | pH 7 & 9, 20°C | > 35 days | ||

| Photolysis | pH 4-9, 21°C | 0.93 - 3.50 days | ||

| Photolysis | River Water | 6 - 7 hours | ||

| EHDPP | Hydrolysis | pH 4-7 | > 100 days | |

| Hydrolysis | pH 9, 25°C | > 41 days | ||

| Photolysis | River Water | ~2 hours |

Biotransformation Processes and Microbial Degradation Studies (e.g., in river water, activated sludge)

Biotransformation, driven by microorganisms, is a critical pathway for the breakdown of many organic pollutants in the environment, including organophosphate esters. nih.gov Studies in various environmental matrices like soil, river water, and activated sludge have identified microorganisms capable of degrading these compounds.

While the biodegradation of Dipotassium (B57713) 2-ethylhexyl phosphate has not been extensively studied, research on analogous compounds provides insight into potential pathways. The biodegradation of 2-ethylhexyl phosphate esters typically begins with the enzymatic hydrolysis of the ester bonds.

2-Ethylhexyl diphenyl phosphate (EHDPP): This compound is considered to be readily biodegradable. In multiple ready biodegradability tests (OECD TG 301), the ultimate degradation of EHDPP reached 65–80% after 28 days. In aerobic conditions using pond and river sediment, a primary degradation half-life of approximately 5 days was estimated, with 98% of the primary degradation completed after 64 days at 20°C.

Tris(2-ethylhexyl) phosphate (TEHP): In contrast to EHDPP, biodegradation studies indicate that TEHP is not readily biodegradable in water.

Metabolic Pathways: The biotransformation of these compounds can proceed through several steps. In vivo studies on zebrafish exposed to EHDPP identified 15 different metabolites, indicating complex metabolic pathways. nih.gov These included 10 phase I products (primarily from hydroxylation) and 5 phase II products (conjugates). nih.gov The most predominant metabolite was identified as 5-OH-EHDPHP. nih.gov Two sulfation products and one terminal desaturation metabolite were also reported for the first time. nih.gov This transformation was found to occur not only in the liver but also in the intestine, with gut microbes playing a significant role. nih.gov

Studies on the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP), although not a phosphate ester, also shed light on the microbial breakdown of the 2-ethylhexyl moiety. Numerous bacterial strains, such as Rhodococcus ruber, Burkholderia sp., and Rhodococcus pyridinivorans, have been shown to degrade DEHP. semanticscholar.orgnih.govnih.gov The common degradation pathway involves the initial hydrolysis of DEHP to mono-(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid (PA), which is further metabolized. semanticscholar.orgnih.gov This initial hydrolysis step is analogous to the expected first step in the biodegradation of 2-ethylhexyl phosphate esters.

Table 2: Identified Biotransformation Products of 2-Ethylhexyl Diphenyl Phosphate (EHDPP) in Zebrafish

| Metabolite Type | Key Products Identified | Reference |

|---|---|---|

| Phase I | Monohydroxylated products (e.g., 5-OH-EHDPHP) | nih.gov |

| Terminal desaturation metabolite | nih.gov | |

| Phase II | Sulfation products | nih.gov |

Environmental Partitioning and Distribution in Water, Sediment, and Soil

The environmental partitioning of a chemical describes how it distributes among different environmental compartments like air, water, soil, and sediment. This behavior is largely determined by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

2-Ethylhexyl phosphate compounds are generally lipophilic (fat-loving) and have very low water solubility. This causes them to preferentially adsorb to organic matter in soil and sediment rather than remaining dissolved in water. epa.gov

Partitioning Behavior: Chemicals in this group are expected to primarily partition to sediment and soil when released into the environment. They possess high estimated soil adsorption coefficients (log KOC = 4.51–6.40), indicating they will be immobile in most soil types and will strongly adsorb to phases with high organic carbon content. In aquatic systems, they are expected to partition significantly from the water column to the sediments. service.gov.uk

Fugacity Modeling: A fugacity model for 2-ethylhexyl diphenyl phosphate predicts that when the substance is released into water, it is likely to distribute mainly to the sediment phase at a steady state. service.gov.uk When released to soil, it generally remains in the soil with only a small fraction moving into water and sediment. service.gov.uk

Degradation Products: It is important to note that the environmental partitioning can change as the parent compound degrades. If 2-ethylhexyl phosphate compounds undergo hydrolysis or biodegradation that removes an ethylhexyl group, the resulting phosphate diester degradants are expected to have much higher water solubility. These degradation products will have a greater tendency to partition to or remain in the water compartment compared to the parent compound.

Table 3: Physicochemical Properties and Environmental Partitioning of Related 2-Ethylhexyl Phosphate Compounds

| Parameter | Value | Implication for Partitioning | Reference |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 5.00 - 9.06 | High lipophilicity, tendency to bioaccumulate and adsorb to organic matter. | service.gov.uk |

| Water Solubility | Very low (e.g., 51 µg/L for EHDPP) | Low concentration in the water column; partitioning to solid phases. | service.gov.uk |

| Log KOC (Soil Organic Carbon-Water Partitioning Coefficient) | 4.51 - 6.40 (estimated) | Strong adsorption to soil and sediment; low mobility in soil. | |

| Henry's Law Constant | 9.3–70 Pa m³/mol (estimated) | Moderately volatile from water and moist soil. |

Q & A

Basic: What are the established synthesis methods for Dipotassium 2-ethylhexyl phosphate, and how can reaction efficiency be optimized?

This compound is synthesized via a two-step process:

Esterification : 2-ethylhexanol reacts with phosphorus oxychloride (POCl₃) or phosphoric acid under controlled conditions to form the mono- or di-ester intermediate.

Neutralization : The acidic phosphate ester is neutralized with potassium hydroxide (KOH) to yield the dipotassium salt .

Optimization : Monitor reaction temperature (typically 60–80°C) and stoichiometry to minimize side products. Use inert atmospheres to prevent oxidation. Purity can be enhanced via recrystallization or column chromatography .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm esterification and salt formation by identifying shifts for the 2-ethylhexyl group (~1.0–1.5 ppm) and phosphate moiety .

- FT-IR : Peaks at 1050–1250 cm⁻¹ (P=O) and 950–1150 cm⁻¹ (P–O–C) validate the structure .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 322.43 for the parent acid) and fragmentation patterns .

Advanced: How can researchers address variability in ester distribution (mono- vs. di-ester) during synthesis?

Commercial 2-ethylhexyl phosphate often contains mixed esters, impacting reactivity and solubility . To resolve this:

- Chromatographic Separation : Use HPLC or GC-MS with a C18 column and gradient elution (acetonitrile/water) to quantify ester ratios .

- Titration : Acid-base titration determines free phosphate groups, distinguishing mono- and di-esters .

Advanced: What analytical methods ensure accurate quantification of this compound in complex matrices?

- Fluorometric Assays : Adapt phosphate-specific fluorometric kits (e.g., DHAP assay principles) by hydrolyzing the ester and measuring liberated inorganic phosphate .

- Ion Chromatography : Use a conductivity detector with a carbonate eluent system to separate and quantify the phosphate anion .

Basic: How do pH and temperature affect the stability of this compound in aqueous solutions?

- pH Stability : The compound hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, releasing 2-ethylhexanol and phosphate ions. Buffered solutions (pH 6–8) are optimal .

- Temperature : Store at 4°C for short-term use; long-term storage requires desiccation at -20°C to prevent ester degradation .

Advanced: What role does this compound play in metal ion extraction, and how can extraction efficiency be modeled?

The compound acts as a chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺) via its phosphate group.

Optimization :

- Liquid-Liquid Extraction : Adjust pH (e.g., 2–4 for Fe³⁺) and ligand-to-metal ratios.

- Binding Constants : Use UV-Vis titration or isothermal titration calorimetry (ITC) to determine log K values for metal-ligand complexes .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from ester ratio variations and impurities.

Methodology :

- Phase Solubility Studies : Measure solubility in water/organic solvents (e.g., ethanol, hexane) using gravimetric analysis.

- Purity Assessment : Combine elemental analysis (C, H, P) with ICP-MS to detect trace metals .

Basic: What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.